5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) |
InChI Key |
LTFGLQCXRUVLPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NNC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization of Acylhydrazides with Carbon Disulfide
The most widely reported method involves the cyclization of acylhydrazides with carbon disulfide (CS₂) under alkaline conditions. This approach, adapted from analogous syntheses of 4-methoxy derivatives , proceeds via a two-step mechanism:
Step 1: Synthesis of 3-Methoxyphenoxy Acetic Acid Hydrazide
Ethyl 3-methoxyphenoxy acetate is prepared by esterifying 3-methoxyphenoxy acetic acid with ethanol in the presence of concentrated sulfuric acid. Subsequent treatment with hydrazine hydrate yields the hydrazide intermediate. For example, Kapoorr et al. achieved 85–90% yields by refluxing ethyl 2-(3-methoxyphenoxy)acetate with hydrazine monohydrate in ethanol for 6 hours .
Step 2: Cyclization with CS₂
The hydrazide is reacted with CS₂ in a basic medium (e.g., potassium hydroxide in ethanol), followed by acidification with hydrochloric acid to induce cyclization. Koparir et al. reported that this method produces 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol with 70–75% yield after recrystallization from ethanol .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | KOH (2 equiv) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 3.75 (s, 3H, OCH₃), 4.85 (s, 2H, CH₂), 6.75–7.20 (m, 4H, Ar–H), 13.10 (s, 1H, SH) .
Green Chemistry Approaches Using Solvent-Free and Catalytic Methods
To address environmental concerns, solvent-free and catalytic methods have been developed. Sahoo et al. demonstrated a microwave-assisted synthesis where 3-methoxyphenoxy acetic acid hydrazide and CS₂ are ground with FeCl₃·6H₂O under solvent-free conditions . This method reduces reaction time to 20–30 minutes and improves yields to 80–85% .
Advantages Over Classical Methods
-
Eliminates toxic solvents (e.g., ethanol).
-
Energy-efficient due to microwave irradiation.
Oxidative Cyclization with Hypervalent Iodine Reagents
Patel et al. introduced an oxidative desulfurization approach using iodobenzene and Oxone . Thiosemicarbazides derived from 3-methoxyphenoxy acetic acid are treated with iodobenzene diacetate, yielding the target compound via sulfur elimination. This method achieves 90–92% purity and is scalable for industrial applications .
Mechanistic Insight
-
Formation of Thiosemicarbazide : Reaction of 3-methoxyphenoxy acetic hydrazide with ammonium thiocyanate.
-
Oxidative Cyclization : Iodobenzene diacetate promotes intramolecular cyclization, releasing H₂S gas.
Photocatalytic Synthesis Using Eosin-Y
A novel visible-light-driven method employs eosin-Y as a photocatalyst. Kapoorr et al. irradiated a mixture of 3-methoxyphenoxy acetic hydrazide and CS₂ under oxygen atmosphere, achieving 88–90% yield in 2 hours . This method minimizes byproducts and is ideal for light-sensitive substrates.
Optimized Parameters
-
Catalyst: Eosin-Y (5 mol%).
-
Light Source: 450 nm LED.
-
Temperature: Room temperature.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and environmental impact of each method:
| Method | Yield (%) | Reaction Time | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 70–75 | 6–8 h | Moderate | High |
| Green Chemistry | 80–85 | 20–30 min | High | Moderate |
| Oxidative Cyclization | 90–92 | 3–4 h | Low | High |
| Photocatalytic | 88–90 | 2 h | High | Low |
Chemical Reactions Analysis
Types of Reactions
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., -CF₃ in 4u) correlate with higher yields (86–90%) compared to bulky substituents (e.g., 2-chloro-4-(trifluoromethyl)phenyl in 4w, 59%) .
- Chromatographic Behavior : Polar substituents like methoxy may reduce retention time compared to hydrophobic groups (e.g., trifluoromethyl: 7.75 min) .
Antimicrobial Activity
Key Observations :
- Enhanced Activity with Heterocycles : Benzimidazole- and thiazole-containing derivatives exhibit superior antimicrobial activity due to increased π-π stacking and hydrogen bonding .
- Electron-Withdrawing Groups: Chlorophenoxymethyl (4-chloro) enhances antibacterial potency compared to methoxy, likely via improved membrane penetration .
Enzyme Inhibition and Antioxidant Activity
Key Observations :
- Thiol Group Critical : The -SH group is essential for C4H inhibition, as seen in 5-phenyl derivatives (IC₅₀ 0.45 μM) .
- Antioxidant Potential: Phenoxymethyl derivatives (e.g., 4-chloro) show strong radical scavenging (EC₅₀ 0.32 mg/mL), suggesting methoxy analogs may exhibit similar or enhanced activity .
Key Observations :
- Solubility : Methoxy groups could enhance water solubility compared to chlorinated or aromatic analogs.
Biological Activity
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of an oxadiazole ring and a thiol group, with the molecular formula and a molecular weight of approximately 238.26 g/mol. This article explores its biological activity, particularly its effects on cancer cells and its potential as an inhibitor of matrix metalloproteinases (MMPs).
Structure and Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring and subsequent attachment of the methoxyphenoxy group. The compound's reactivity is significantly influenced by its structural components, which facilitate interactions with various biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity:
- Cytotoxic Effects : Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to induce cell death in tumor cells suggests a potential role in cancer therapy.
- Matrix Metalloproteinases Inhibition : The compound has been identified as a significant inhibitor of MMPs, which are enzymes that play a critical role in tumor progression and metastasis. By inhibiting these enzymes, the compound may contribute to reducing tumor invasiveness and metastasis.
The mechanism through which this compound exerts its biological effects involves binding to specific proteins and altering their functions. This interaction can inhibit enzymatic activity or modulate signaling pathways critical for cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | Lacks the methoxyphenoxy substituent but retains the oxadiazole core. |
| 5-Methyl-1,3,4-oxadiazole-2-thiol | C5H6N2OS | Simpler structure; used for different biological applications. |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C10H10N2O3S | Similar structure with different substituents affecting reactivity and biological activity. |
These compounds exhibit varying degrees of biological activity based on their substituents and structural characteristics.
Case Studies
Several studies have investigated the biological effects of similar oxadiazole derivatives:
- Anti-Tubercular Activity : A review highlighted various oxadiazole derivatives' effectiveness against Mycobacterium tuberculosis (Mtb). For instance, certain derivatives showed a minimum inhibitory concentration (MIC) as low as 0.045 µg/mL against Mtb strains .
- Cytotoxicity in Cancer Models : Research has shown that related compounds exhibit significant cytotoxicity in breast cancer cell lines (e.g., MCF-7), indicating that structural modifications can enhance therapeutic efficacy against specific cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol?
- Methodology : The compound is synthesized via cyclization and nucleophilic substitution reactions. For example, hydrazide precursors react with carbon disulfide under alkaline conditions to form the oxadiazole-thiol core. Subsequent functionalization with 3-methoxyphenoxymethyl groups is achieved using nucleophilic substitution (e.g., alkylation with chloromethyl derivatives) .
- Key Variables : Reaction temperature (60–80°C), solvent polarity (methanol or DMF), and catalyst selection (e.g., NaOH or K₂CO₃) significantly influence yield and purity .
Q. How can structural characterization be rigorously performed for this compound?
- Techniques :
- IR Spectroscopy : Confirms the presence of thiol (-SH, ~2550 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H-NMR : Identifies methoxy (-OCH₃, δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C, H, N, S values .
Q. What preliminary biological activities are associated with this compound?
- Screening Protocols :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
- Anticancer Evaluation : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Oxadiazole-thiol derivatives often inhibit enzymes like topoisomerase II .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Approach :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways, transition states, and regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites on the oxadiazole ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., methanol vs. THF) .
Q. How to resolve contradictions in reported biological activity data for oxadiazole-thiol derivatives?
- Strategies :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent or cell line variability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position) and correlate with bioactivity trends. For example, para-substituted methoxy groups enhance membrane permeability .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Low solubility in polar solvents and polymorphism risks.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., chloroform/methanol) for slow evaporation.
- Seeding : Introduce microcrystals of analogous compounds (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) to induce nucleation .
Q. How to design experiments to study the thiol group’s redox behavior in this compound?
- Electrochemical Methods : Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile) to measure oxidation potentials.
- Spectroscopic Probes : UV-Vis monitoring of thiol-disulfide interconversion under oxidative stress (e.g., H₂O₂ exposure) .
Safety and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
